An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern makes it a crucial intermediate in the synthesis of various organic molecules, most notably the anti-anginal drug Trimetazidine (B612337). This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of 2,3,4-Trimethoxybenzaldehyde. Detailed experimental protocols for its synthesis and its role in drug development are presented, along with a summary of its known biological activities.
Chemical and Physical Properties
2,3,4-Trimethoxybenzaldehyde is a white to off-white crystalline powder.[1][2] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern enhances its reactivity and solubility in various organic solvents, making it a valuable building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties of 2,3,4-Trimethoxybenzaldehyde
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.20 g/mol | [1][3] |
| CAS Number | 2103-57-3 | [1][3] |
| Appearance | White to creamish crystalline powder | [1] |
| Melting Point | 38-43 °C | [1] |
| Boiling Point | 168-170 °C at 12 mmHg | [3] |
| Solubility | Soluble in methanol | [1] |
| Storage | Store at 0-8 °C under an inert atmosphere | [1][2] |
Spectral Data
The structural elucidation of 2,3,4-Trimethoxybenzaldehyde is supported by various spectroscopic techniques.
Table 2: Summary of Spectral Data for 2,3,4-Trimethoxybenzaldehyde
| Technique | Key Data | References |
| ¹H NMR (in CDCl₃) | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons. | [1] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aldehyde C-H and C=O stretching, as well as aromatic C-H and C-O stretching. | [5] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. | [4][6] |
Synthesis of 2,3,4-Trimethoxybenzaldehyde
A common and effective method for the synthesis of 2,3,4-Trimethoxybenzaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[7][8]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene (B147658)
This protocol describes the synthesis of 2,3,4-Trimethoxybenzaldehyde from 1,2,3-trimethoxybenzene.
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (B1210297)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in DMF, add phosphorus oxychloride (1.5 equivalents) at 0 °C.
-
Stir the reaction mixture for 6.5 hours at room temperature.
-
Add a solution of sodium acetate (5.6 equivalents) in water at 0 °C and stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain 2,3,4-Trimethoxybenzaldehyde.[9]
Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde.
Applications in Drug Development
2,3,4-Trimethoxybenzaldehyde is a key intermediate in the synthesis of Trimetazidine, an anti-anginal agent.[3][10]
Experimental Protocol: Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde
This protocol outlines the reductive amination of 2,3,4-Trimethoxybenzaldehyde with piperazine (B1678402) to form Trimetazidine.
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Piperazine
-
Formic acid
-
Solvent (e.g., ethanol)
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Xylene
-
Anhydrous magnesium sulfate
Procedure:
-
In a reactor, combine 2,3,4-Trimethoxybenzaldehyde and piperazine in a suitable solvent such as ethanol.
-
Add formic acid to the mixture.
-
Heat the reaction mixture to 85-110 °C for 3-5 hours.[11]
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the reaction liquid to 11-13 with a sodium hydroxide solution.[11]
-
Perform reflux, followed by acidification with hydrochloric acid.[11]
-
Extract the aqueous phase with an organic solvent like ethylene (B1197577) dichloride.
-
Adjust the pH of the aqueous phase to 11 with sodium hydroxide.
-
Extract the product with xylene.
-
Dry the organic layer with anhydrous magnesium sulfate and remove the solvent by rotary evaporation to obtain Trimetazidine.[11]
Caption: Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde.
Biological Activity
Recent studies have begun to explore the direct biological effects of 2,3,4-Trimethoxybenzaldehyde. It has demonstrated anti-Candida activity, with a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 0.25 and 0.5 mg/mL, respectively.[12] Furthermore, it has been shown to inhibit the adhesion and morphogenesis of Candida albicans.[12][13] The compound is also studied for its potential antioxidant properties.[2]
Safety and Handling
2,3,4-Trimethoxybenzaldehyde is classified as causing skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of contact, rinse the affected area with plenty of water.
Conclusion
2,3,4-Trimethoxybenzaldehyde is a valuable and versatile chemical intermediate with well-defined properties. Its primary importance lies in its role as a precursor to the cardiovascular drug Trimetazidine. The synthetic routes to this compound are well-established, with the Vilsmeier-Haack reaction being a prominent method. Emerging research into its biological activities, particularly its antifungal properties, suggests potential for new applications. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective use in synthesis and drug discovery.
References
- 1. 2,3,4-Trimethoxybenzaldehyde(2103-57-3) 1H NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]
- 4. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4-Trimethoxybenzaldehyde(2103-57-3) IR Spectrum [m.chemicalbook.com]
- 6. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]
- 7. One moment, please... [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
